molecular formula C16H34ClNO2 B14674904 Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride CAS No. 32058-57-4

Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride

Cat. No.: B14674904
CAS No.: 32058-57-4
M. Wt: 307.9 g/mol
InChI Key: JWHPXGXYVCQSHM-UHFFFAOYSA-N
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Description

Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride is a chemical compound with a complex structure. It is an ester derivative of valeric acid, which is a straight-chain alkyl carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride typically involves the esterification of valeric acid with 2,2,4,4-tetramethyl-3-diethylaminopropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release valeric acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Valeric acid, 2,2,4,4-tetramethyl-, 3-diethylaminopropyl ester, hydrochloride is unique due to its specific ester structure and the presence of the 2,2,4,4-tetramethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

32058-57-4

Molecular Formula

C16H34ClNO2

Molecular Weight

307.9 g/mol

IUPAC Name

3-(diethylamino)propyl 2,2,4,4-tetramethylpentanoate;hydrochloride

InChI

InChI=1S/C16H33NO2.ClH/c1-8-17(9-2)11-10-12-19-14(18)16(6,7)13-15(3,4)5;/h8-13H2,1-7H3;1H

InChI Key

JWHPXGXYVCQSHM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC(=O)C(C)(C)CC(C)(C)C.Cl

Origin of Product

United States

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